Toluene-3,4-dithiol forms colored complexes with various metal ions, including molybdenum (Mo), tungsten (W), tin (Sn), silver (Ag), and rhenium (Re) []. This property makes it a valuable colorimetric reagent for the spectrophotometric determination of these metal ions in various matrices []. The formation of these colored complexes allows for the qualitative and quantitative analysis of the metal ions based on the intensity and wavelength of the absorbed light [].
Recent studies exploring the interaction of Toluene-3,4-dithiol with arsenic (III) have shown promising results in inhibiting cell proliferation []. This suggests potential applications in developing novel radionuclide cancer therapies by incorporating these complexes with suitable radioactive isotopes to target and destroy cancer cells []. However, further research is needed to explore the efficacy, safety, and delivery methods for such potential applications.
Toluene-3,4-dithiol is an organosulfur compound characterized by the chemical formula . It appears as a colorless liquid or waxy solid and is notable for its two thiol (-SH) functional groups located at the 3 and 4 positions on a toluene ring. This compound is also referred to as 3,4-toluenedithiol and has a significant role in coordination chemistry due to its ability to form complexes with various metal ions .
Research indicates that toluene-3,4-dithiol exhibits biological activity that may have implications in medicinal chemistry. Its metal complexes have shown potential antimicrobial properties and may be explored for their efficacy against various pathogens. The compound's ability to chelate metal ions can also influence biological systems, impacting enzyme activity and metal ion transport within cells .
Toluene-3,4-dithiol can be synthesized through several methods:
Toluene-3,4-dithiol has several applications across various fields:
Studies on the interactions of toluene-3,4-dithiol with different metal ions reveal that these complexes can exhibit unique electronic and structural characteristics. For instance:
Toluene-3,4-dithiol shares structural similarities with other dithiol compounds. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| 1,2-Benzenedithiol | Contains thiol groups at 1 and 2 positions; used in coordination chemistry. | |
| 1,3-Benzenedithiol | Similar structure but different reactivity profile; used in organic synthesis. | |
| 2-Mercaptobenzothiazole | Contains a thiazole ring; exhibits antifungal properties. | |
| 1,4-Benzenedithiol | Different positions of thiol groups; used in polymer chemistry. |
Toluene-3,4-dithiol is unique due to its specific arrangement of thiol groups on the aromatic ring, which influences its reactivity and interaction with metals compared to other dithiols. Its applications in both analytical chemistry and material science further distinguish it from similar compounds.
Toluene-3,4-dithiol, a sulfur-containing aromatic compound, exhibits distinctive crystallographic properties that influence its physical behavior and chemical reactivity [1]. In its pure form, toluene-3,4-dithiol manifests as a crystalline low-melting solid with a characteristic white to yellow appearance [2]. The compound's molecular structure features a toluene ring with two thiol groups positioned at the 3 and 4 positions, creating a unique spatial arrangement that affects its crystalline packing [1] [2].
X-ray diffraction studies of toluene-3,4-dithiol complexes reveal that these compounds typically crystallize in the monoclinic crystal system [9] [27]. The space group commonly observed for these complexes is P2₁/c, which indicates specific symmetry elements within the crystal lattice [9]. This crystallographic arrangement influences the compound's physical properties and its ability to form coordination complexes with various metals [28].
The phase behavior of toluene-3,4-dithiol is characterized by its transition between solid and liquid states near room temperature [1]. Due to its relatively low melting point, the compound can exist in either crystalline solid or liquid form depending on ambient conditions [3]. This property makes it particularly useful in certain applications where phase transitions are advantageous [2]. The compound is notably sensitive to air, requiring storage under inert gas conditions to prevent oxidation, which would alter its crystalline structure and chemical properties [1] [21].
Table 1: Crystallographic Properties of Toluene-3,4-dithiol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (for complexes) |
| Space Group | P2₁/c (for complexes) |
| Crystal Form | Crystalline Low Melting Solid |
| Color | White to yellow |
| Storage Condition | Under inert gas, -20°C recommended |
The thermochemical behavior of toluene-3,4-dithiol is characterized by well-defined phase transition temperatures that are crucial for understanding its physical state under various conditions [1]. The compound exhibits a relatively low melting point ranging from 30 to 33°C, which places it in the category of low-melting organic solids [1] [2] [3]. This property allows toluene-3,4-dithiol to transition easily between solid and liquid states near room temperature, making it particularly useful in applications requiring such phase transitions [4].
The boiling point of toluene-3,4-dithiol occurs at 135-137°C under reduced pressure conditions of 17 mm Hg [1] [2]. Under standard pressure, alternative sources report a boiling point of approximately 185°C at 84 mm Hg [3]. These values reflect the compound's moderate volatility and provide important parameters for purification processes such as vacuum distillation [1].
Thermodynamic stability studies indicate that toluene-3,4-dithiol remains stable under normal conditions but demonstrates incompatibility with strong oxidizing agents and strong bases [1] [2]. The compound's thermal behavior is influenced by its molecular structure, particularly the presence of the two thiol groups that can participate in hydrogen bonding and affect intermolecular interactions [3].
Table 2: Thermochemical Parameters of Toluene-3,4-dithiol
| Parameter | Value |
|---|---|
| Melting Point | 30-33°C |
| Boiling Point | 135-137°C (17 mm Hg) |
| Density | 1.179 g/mL at 25°C |
| Flash Point | >230°F (>113°C) |
Toluene-3,4-dithiol exhibits distinctive spectroscopic signatures that provide valuable insights into its molecular structure and chemical bonding characteristics [3] [17]. These spectroscopic profiles serve as important analytical tools for identification and purity assessment of the compound [7].
The FTIR spectrum of toluene-3,4-dithiol displays characteristic absorption bands that correspond to its functional groups and molecular vibrations [3] [17]. Key features include:
Raman spectroscopic analysis of toluene-3,4-dithiol complements FTIR data by providing additional information about molecular symmetry and vibrational modes [13] [16]. The Raman spectrum exhibits characteristic peaks associated with:
NMR spectroscopy provides detailed information about the electronic environment of hydrogen and carbon atoms in toluene-3,4-dithiol [10] [22].
The proton NMR spectrum of toluene-3,4-dithiol shows:
The carbon-13 NMR spectrum displays:
Table 3: Spectroscopic Properties of Toluene-3,4-dithiol
| Spectroscopic Method | Key Features |
|---|---|
| FTIR | S-H stretching (2550-2600 cm⁻¹), C-H stretching (aromatic: 3000-3100 cm⁻¹, methyl: 2900-2950 cm⁻¹), C=C stretching (1400-1600 cm⁻¹), C-S stretching (600-700 cm⁻¹) |
| Raman | Enhanced C-S stretching bands, aromatic ring vibrations, complementary to FTIR data |
| ¹H NMR | Methyl protons: δ 2.4 ppm (singlet, 3H), Aromatic protons: δ 6.5-7.5 ppm, Thiol protons: variable chemical shifts |
| ¹³C NMR | Methyl carbon: δ 20.8 ppm, Aromatic carbons: δ 120-140 ppm |
Toluene-3,4-dithiol demonstrates distinctive solubility patterns across various solvents, which significantly influences its purification, handling, and application in chemical processes [1] [2]. Understanding these solubility characteristics is essential for developing effective extraction and separation methodologies involving this compound [6].
In organic media, toluene-3,4-dithiol exhibits good solubility in aromatic and chlorinated solvents [1] [21]. The compound dissolves readily in benzene and chloroform, likely due to favorable π-π interactions between the aromatic rings and the ability to form hydrogen bonds through its thiol groups [21] [23]. Additionally, toluene-3,4-dithiol shows appreciable solubility in polar organic solvents such as methanol, which facilitates its use in various chemical reactions and analytical procedures [26].
Regarding inorganic media, toluene-3,4-dithiol displays limited solubility in water, consistent with its predominantly hydrophobic character derived from the aromatic ring and methyl substituent [14]. However, the compound demonstrates significantly enhanced solubility in aqueous alkali hydroxide solutions [1] [2]. This increased solubility in basic aqueous environments can be attributed to the deprotonation of the thiol groups, forming more water-soluble thiolate species [1]. This property is particularly valuable for applications involving metal complexation and coordination chemistry [2].
The solubility behavior of toluene-3,4-dithiol is influenced by temperature, with elevated temperatures generally enhancing its dissolution in most solvents [2]. This temperature dependence provides additional flexibility in processing and purification protocols [1]. The compound's solubility characteristics make it suitable for various applications, including its use as a ligand in coordination chemistry and as a reagent in analytical chemistry [5].
Table 4: Solubility Properties of Toluene-3,4-dithiol
| Solvent | Solubility |
|---|---|
| Benzene | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
| Aqueous alkali hydroxide solutions | Soluble |
| Water | Limited solubility |
Corrosive;Irritant